![molecular formula C19H27N5O2 B2671399 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine CAS No. 2320422-70-4](/img/structure/B2671399.png)
2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.
Wirkmechanismus
2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine is a reversible inhibitor of BTK, which is a key enzyme involved in the BCR signaling pathway. BTK is activated upon binding of the BCR to antigen, leading to downstream activation of several signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are critical for the survival and proliferation of B-cells.
By inhibiting BTK activity, this compound blocks downstream signaling pathways and induces apoptosis in B-cells. This compound also inhibits the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation. This compound also inhibits the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for B-cell malignancies and autoimmune diseases. This compound has also shown favorable pharmacokinetic properties and good oral bioavailability in preclinical studies.
One limitation of this compound is its potential for off-target effects, which may limit its therapeutic window. This compound may also have limited efficacy in patients with mutations in BTK or downstream signaling pathways.
Zukünftige Richtungen
For the development of 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine include the evaluation of its efficacy and safety in clinical trials for B-cell malignancies and autoimmune diseases. Additional studies are also needed to determine the optimal dosing regimen and to identify biomarkers of response.
In addition, this compound may have potential for combination therapy with other targeted agents, such as inhibitors of the PI3K pathway or the BCL-2 family of proteins. Further studies are needed to determine the optimal combination partners and dosing regimens.
Conclusion:
This compound is a promising small molecule inhibitor that targets BTK, a key enzyme involved in the BCR signaling pathway. This compound has shown potent anti-tumor and immunomodulatory effects in preclinical studies and is being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Further studies are needed to determine the optimal dosing regimen, combination partners, and biomarkers of response.
Synthesemethoden
The synthesis of 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine involves several steps, starting from commercially available starting materials. The key intermediate is the pyridazine derivative, which is prepared by reacting 3,6-dichloropyridazine with tert-butyl 4-formylpiperidine-1-carboxylate in the presence of a base. The pyridazine derivative is then converted to this compound by reacting it with 4-methoxy-2,6-dimethylpyrimidine-5-carbaldehyde and piperidine in the presence of a base and a catalyst.
Wissenschaftliche Forschungsanwendungen
2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent inhibition of BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
In addition to its anti-tumor effects, this compound has also shown promising results in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. In these studies, this compound has been shown to inhibit B-cell activation and autoantibody production, suggesting a potential therapeutic role in these diseases.
Eigenschaften
IUPAC Name |
2-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-19(2,3)15-5-6-17(23-22-15)26-13-14-8-11-24(12-9-14)18-20-10-7-16(21-18)25-4/h5-7,10,14H,8-9,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOGXQNSKVXKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=CC(=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

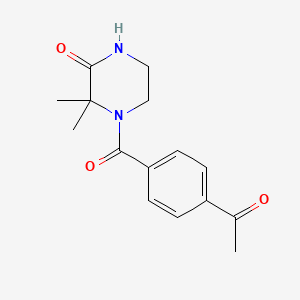

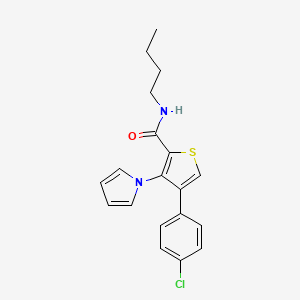
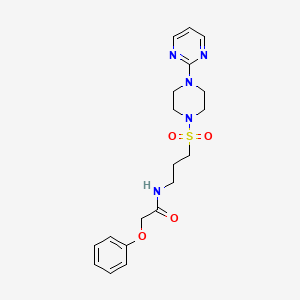
![N-(2,5-difluorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2671321.png)
![4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2671323.png)

![N-[4-(Nonafluorobutoxy)phenyl]pyridine-4-carboxamide--hydrogen chloride (1/1)](/img/structure/B2671326.png)
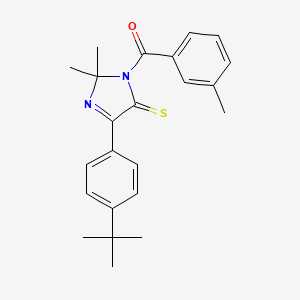
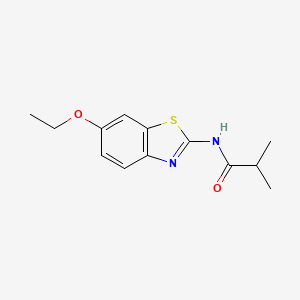
![8-Methoxypyrimido[4,5-b]quinolin-2-amine](/img/structure/B2671331.png)
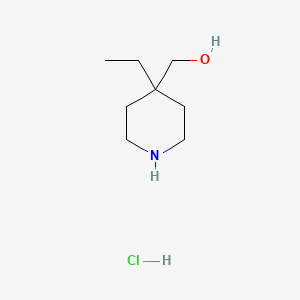

![Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate](/img/structure/B2671339.png)